![molecular formula C7H17Cl2N3O B3088378 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride CAS No. 1185293-56-4](/img/structure/B3088378.png)
2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride
Overview
Description
2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride, also known as APA, is a chemical compound that has been widely used in scientific research. This compound has been found to have various applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Advanced Oxidation Processes for Drug Degradation
- Degradation of Acetaminophen by Advanced Oxidation Processes : A review focused on the degradation of acetaminophen, highlighting pathways, by-products, biotoxicity, and the use of advanced oxidation processes (AOPs) to remove acetaminophen from aqueous media. This study could provide insights into potential environmental applications for related acetamides in water treatment technologies (Qutob et al., 2022).
Carcinogenicity Evaluation
- Evaluation of Thiophene Analogues for Carcinogenicity : Research on the synthesis and evaluation of thiophene analogues of carcinogens, including acetamide derivatives, for potential carcinogenicity. This indicates a potential application in the study of chemical toxicity and carcinogenic risk assessment (Ashby et al., 1978).
Toxicology and Environmental Impact of Herbicides
- Scientometric Review on 2,4-D Herbicide : An analysis of global trends and gaps in the study of the herbicide 2,4-D's toxicity, suggesting a framework for future research on the toxicological and environmental impacts of herbicides. This could be relevant for studying the environmental fate and impact of related compounds (Zuanazzi et al., 2020).
ACE2 and SARS-CoV-2
- Role of ACE2 in SARS-CoV-2 Infection : A comprehensive review of the angiotensin-converting enzyme 2 (ACE2) as a receptor for SARS-CoV-2, exploring its physiological roles and implications for COVID-19. Although not directly related to the requested compound, this study highlights the importance of enzyme-related research in understanding viral infections and could inspire research into related compounds affecting enzyme functions (Gheblawi et al., 2020).
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)acetamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-6-1-3-10(4-2-6)5-7(9)11;;/h6H,1-5,8H2,(H2,9,11);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPZILSPZDCEEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride | |
CAS RN |
1185293-56-4 | |
Record name | 2-(4-aminopiperidin-1-yl)acetamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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